molecular formula C21H23N5O3 B12407272 Anti-inflammatory agent 16

Anti-inflammatory agent 16

Cat. No.: B12407272
M. Wt: 393.4 g/mol
InChI Key: QGBQFLAFJRHCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anti-inflammatory agent 16 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain associated with various medical conditions. This compound works by inhibiting specific pathways that lead to inflammation, making it a valuable tool in both clinical and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 16 typically involves multi-step organic reactions. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent . This reaction is followed by further modifications to achieve the desired anti-inflammatory properties.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions: Anti-inflammatory agent 16 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as zinc chloride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anti-inflammatory agent 16 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation.

    Medicine: Explored for its potential to treat inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of anti-inflammatory agent 16 involves the inhibition of key enzymes and pathways responsible for inflammation. It primarily targets the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and pain.

Comparison with Similar Compounds

Uniqueness: Anti-inflammatory agent 16 is unique in its specific structural features and the particular pathways it targets. Unlike some other NSAIDs, it may offer a different side effect profile and efficacy in certain inflammatory conditions.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

N-(2-amino-2-oxo-1-phenylethyl)-2-[(4-hydroxyphenyl)methylamino]-3-(1H-imidazol-5-yl)propanamide

InChI

InChI=1S/C21H23N5O3/c22-20(28)19(15-4-2-1-3-5-15)26-21(29)18(10-16-12-23-13-25-16)24-11-14-6-8-17(27)9-7-14/h1-9,12-13,18-19,24,27H,10-11H2,(H2,22,28)(H,23,25)(H,26,29)

InChI Key

QGBQFLAFJRHCQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)NC(=O)C(CC2=CN=CN2)NCC3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.